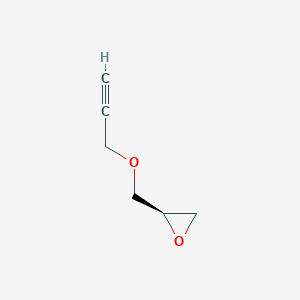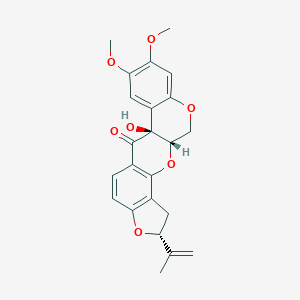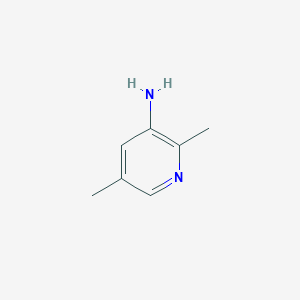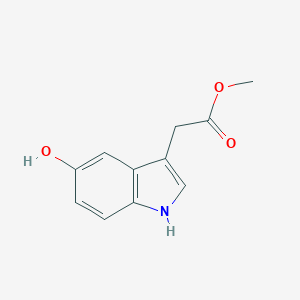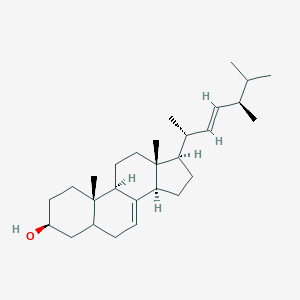
(22E)-Ergosta-7,22-diene-3beta-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(22E)-Ergosta-7,22-diene-3beta-ol is a naturally occurring sterol found in various plants and fungi. It has been the subject of scientific research due to its potential therapeutic properties and its role in the biosynthesis of other important compounds.
Mecanismo De Acción
The mechanism of action of (22E)-Ergosta-7,22-diene-3beta-ol is not fully understood, but it is thought to act through various pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also exhibits antifungal activity by disrupting fungal cell membranes.
Efectos Bioquímicos Y Fisiológicos
(22E)-Ergosta-7,22-diene-3beta-ol has been shown to have various biochemical and physiological effects. It has been identified as a precursor to vitamin D2, which is important for bone health and immune function. It also exhibits antioxidant activity and has been shown to reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (22E)-Ergosta-7,22-diene-3beta-ol in lab experiments include its natural occurrence and potential therapeutic properties. However, its limited availability and low yield from natural sources can be a limitation.
Direcciones Futuras
Future research on (22E)-Ergosta-7,22-diene-3beta-ol could focus on its potential use as a therapeutic agent for various diseases, including cancer and fungal infections. Additionally, research could explore its role in the biosynthesis of other important compounds and its potential as a precursor for the production of vitamin D2.
Métodos De Síntesis
The synthesis of (22E)-Ergosta-7,22-diene-3beta-ol can be achieved through various methods, including extraction from natural sources, chemical synthesis, and biotransformation. Extraction from natural sources involves the isolation of the compound from plant or fungal material, while chemical synthesis involves the use of chemical reactions to create the compound. Biotransformation involves the use of microorganisms to convert precursor compounds into (22E)-Ergosta-7,22-diene-3beta-ol.
Aplicaciones Científicas De Investigación
(22E)-Ergosta-7,22-diene-3beta-ol has been the subject of scientific research due to its potential therapeutic properties. It has been shown to exhibit antitumor, antifungal, and anti-inflammatory activities. Additionally, it has been identified as a precursor to other important compounds, such as vitamin D2.
Propiedades
Número CAS |
17608-76-3 |
|---|---|
Nombre del producto |
(22E)-Ergosta-7,22-diene-3beta-ol |
Fórmula molecular |
C28H46O |
Peso molecular |
398.7 g/mol |
Nombre IUPAC |
(3S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,10,18-22,24-26,29H,9,11-17H2,1-6H3/b8-7+/t19-,20+,21?,22-,24+,25-,26-,27-,28+/m0/s1 |
Clave InChI |
QOXPZVASXWSKKU-SWNLHRSYSA-N |
SMILES isomérico |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C |
SMILES canónico |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



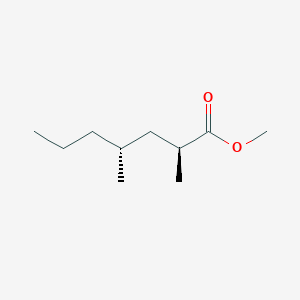
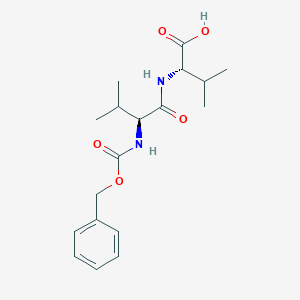
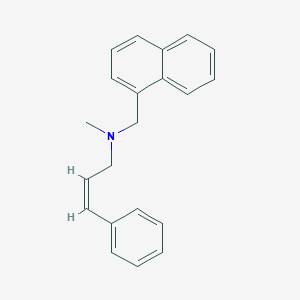
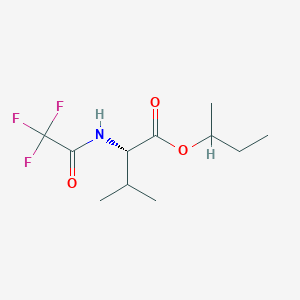
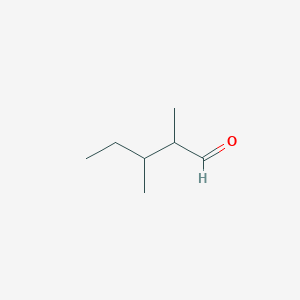
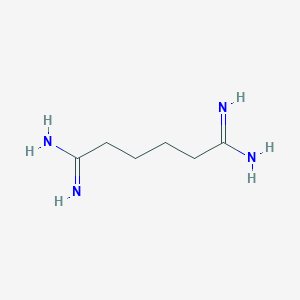
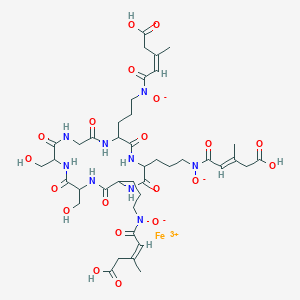
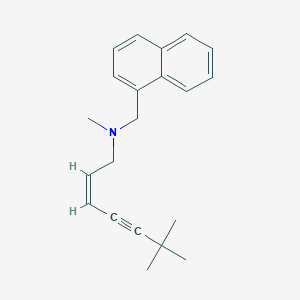
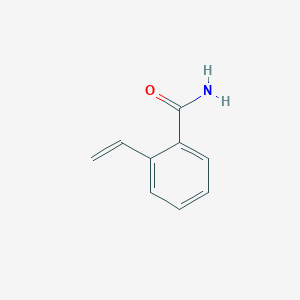
![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B105966.png)
